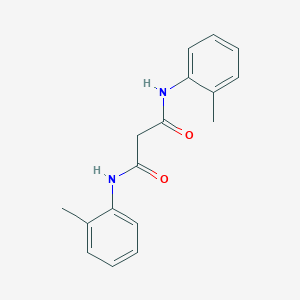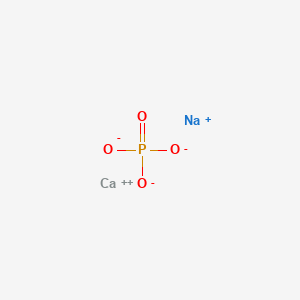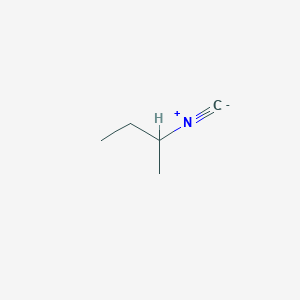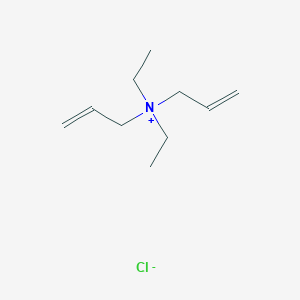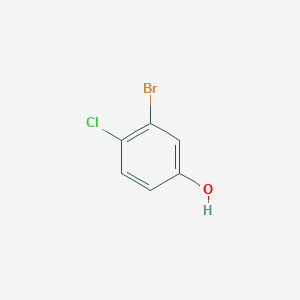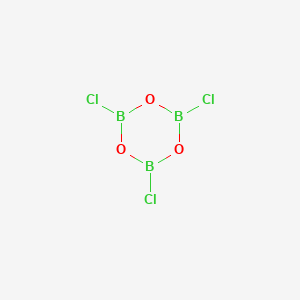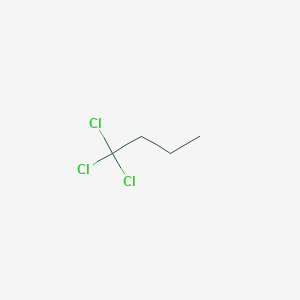
1-(4-Bromophenyl)-2-phenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-phenylethane, also known as bromoamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. The compound is known to have stimulant effects on the central nervous system, which makes it useful for treating certain medical conditions.
Mechanism of Action
1-(4-Bromophenyl)-2-phenylethane works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters, 1-(4-Bromophenyl)-2-phenylethanemine can improve cognitive function and enhance mood.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-2-phenylethane has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver and inhibits appetite. These effects are due to the compound's stimulant properties.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-2-phenylethane has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. However, its stimulant properties can make it difficult to control for confounding variables. In addition, the compound's potential for abuse can make it difficult to obtain and use in certain experiments.
Future Directions
1-(4-Bromophenyl)-2-phenylethane has several potential future directions for research. It could be studied further as a potential treatment for depression and obesity. In addition, its cognitive enhancing properties could be investigated further for potential use in treating cognitive decline in aging populations. The compound's potential for abuse could also be studied further to better understand its addictive properties and potential for abuse.
Conclusion
1-(4-Bromophenyl)-2-phenylethane is a synthetic compound that has been extensively studied for its medicinal properties. It has been used as a treatment for ADHD, narcolepsy, depression, and obesity. The compound works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and enhance mood. While it has several advantages for lab experiments, its stimulant properties and potential for abuse can make it difficult to control for confounding variables. Future research could investigate its potential as a treatment for cognitive decline in aging populations and its potential for abuse.
Synthesis Methods
1-(4-Bromophenyl)-2-phenylethane can be synthesized by reacting 1-phenyl-2-propanone with hydrobromic acid in the presence of red phosphorus. The reaction yields 1-(4-Bromophenyl)-2-phenylethanemine as a racemic mixture of two enantiomers, which are mirror images of each other. The synthesis of 1-(4-Bromophenyl)-2-phenylethanemine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(4-Bromophenyl)-2-phenylethane has been extensively studied for its medicinal properties. It has been used as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is also known to have potential therapeutic effects for depression and obesity. In addition, 1-(4-Bromophenyl)-2-phenylethanemine has been studied for its potential use as a cognitive enhancer.
properties
CAS RN |
14310-24-8 |
|---|---|
Molecular Formula |
C14H13Br |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
FTRWFZZSIXRXFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |
Other CAS RN |
14310-24-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



